molecular formula C20H18N2O3 B115456 Oracine CAS No. 148317-76-4

Oracine

Cat. No. B115456
Key on ui cas rn: 148317-76-4
M. Wt: 334.4 g/mol
InChI Key: LRHPCRBOMKRVOA-UHFFFAOYSA-N
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Patent
US05597831

Procedure details

A mixture of 1 g of 6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline (IV, X=2, m.p. 214°-215° C.), 1 g of dry 2-aminoethanol and 1 g of anhydrous potassium carbonate in 30 ml of anhydrous dimethylformamide is treated by warming to 100°14 110° C. and kept at this temperature for two hours. The hot mixture is filtered and the product collected on filter washed with 10 ml of ethanol. After twelve hours of standing in refrigerator (5° C. the eliminated crystallic substance is separated by suction, washed with ethanol and dried at temperature of 60° C. The yield 0.7 g (65% of theory), m. p. of the product is 184° C. It is possible to purify the substance as in Example 1.
Name
6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[C:13]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[C:20](=[O:21])[C:12]=2[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:22].[NH2:23][CH2:24][CH2:25][OH:26].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:26][CH2:25][CH2:24][NH:23][CH2:2][CH2:3][N:4]1[C:13]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[C:20](=[O:21])[C:12]=2[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:22] |f:2.3.4|

Inputs

Step One
Name
6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline
Quantity
1 g
Type
reactant
Smiles
ClCCN1C(C2=CC=CC=C2C2=C1C=1C=CC=CC1C2=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
NCCO
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated
FILTRATION
Type
FILTRATION
Details
The hot mixture is filtered
CUSTOM
Type
CUSTOM
Details
the product collected
FILTRATION
Type
FILTRATION
Details
on filter
WASH
Type
WASH
Details
washed with 10 ml of ethanol
WAIT
Type
WAIT
Details
After twelve hours of standing in refrigerator
CUSTOM
Type
CUSTOM
Details
(5° C. the eliminated crystallic substance is separated by suction
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried at temperature of 60° C
CUSTOM
Type
CUSTOM
Details
is 184° C
CUSTOM
Type
CUSTOM
Details
to purify the substance as in Example 1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCCNCCN1C(C2=CC=CC=C2C2=C1C=1C=CC=CC1C2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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